Bischloroanthrabenzoxocinone

Description

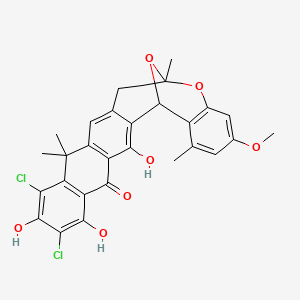

8,10-Dichloro-3,7,9-trihydroxy-21-methoxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one has been reported in Streptomyces with data available.

a fatty acid synthesis inhibitor; structure in first source

Structure

3D Structure

Properties

Molecular Formula |

C28H24Cl2O7 |

|---|---|

Molecular Weight |

543.4 g/mol |

IUPAC Name |

8,10-dichloro-3,7,9-trihydroxy-21-methoxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one |

InChI |

InChI=1S/C28H24Cl2O7/c1-10-6-12(35-5)8-14-15(10)26-16-11(9-28(4,36-14)37-26)7-13-17(22(16)31)23(32)18-19(27(13,2)3)20(29)25(34)21(30)24(18)33/h6-8,26,31,33-34H,9H2,1-5H3 |

InChI Key |

ZGJMIZXNGYVIRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C3C4=C(C5=C(C=C4CC(O3)(O2)C)C(C6=C(C5=O)C(=C(C(=C6Cl)O)Cl)O)(C)C)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Proposed Framework for the Synthesis and Characterization of Bischloroanthrabenzoxocinone

Disclaimer: The compound "bischloroanthrabenzoxocinone" is not described in the current scientific literature. This document presents a hypothetical, yet scientifically plausible, framework for its synthesis and characterization based on established chemical principles and synthetic methodologies for related molecular scaffolds. The experimental protocols and expected data are predictive and would require empirical validation.

Introduction

The intricate fusion of polycyclic aromatic hydrocarbons with medium-sized heterocyclic rings presents a fascinating, yet challenging, area of synthetic chemistry. Such scaffolds are of interest to researchers in materials science and drug discovery due to their unique electronic and steric properties. This technical guide outlines a proposed synthetic pathway and a comprehensive characterization workflow for a novel molecular architecture: this compound. The proposed structure features an anthracene core fused to a benzoxocinone ring system, with two chlorine atoms incorporated for potential modulation of its physicochemical and biological properties. This document is intended to serve as a foundational guide for researchers and drug development professionals interested in exploring this novel class of compounds.

Proposed Synthetic Pathway

The synthesis of the target molecule, a this compound, can be envisioned through a multi-step sequence commencing with commercially available or readily accessible starting materials. The proposed strategy involves the initial construction of a chlorinated anthracene precursor, followed by a palladium-catalyzed cross-coupling reaction to append a functionalized benzene moiety, and culminating in an intramolecular cyclization to forge the eight-membered oxocinone ring.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1,8-Dichloroanthracene

This procedure is adapted from methods for the reduction of anthraquinones.

-

Objective: To reduce the keto functionalities of 1,8-dichloroanthraquinone to yield the corresponding anthracene core.

-

Materials: 1,8-dichloroanthraquinone, Zinc dust, Hydrochloric acid (HCl), Dioxane.

-

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,8-dichloroanthraquinone (10 g, 36.1 mmol) in 200 mL of dioxane.

-

Add zinc dust (23.6 g, 361 mmol) to the suspension.

-

While stirring vigorously, add concentrated HCl (50 mL) dropwise over a period of 30 minutes. The reaction is exothermic.

-

After the addition is complete, heat the mixture to reflux for 4 hours. The color of the reaction mixture should change from yellow to a clear, colorless solution with a grey precipitate.

-

Cool the reaction to room temperature and filter off the excess zinc dust.

-

Pour the filtrate into 500 mL of ice-cold water and stir for 30 minutes.

-

Collect the resulting precipitate by vacuum filtration, wash with water until the filtrate is neutral, and then dry in a vacuum oven at 60°C.

-

Recrystallize the crude product from ethanol to afford pure 1,8-dichloroanthracene.

-

Step 2: Palladium-Catalyzed Suzuki Coupling

This step aims to couple the 1,8-dichloroanthracene with a suitable boronic acid derivative of a protected phenol.

-

Objective: To form a C-C bond between the anthracene core and a functionalized benzene ring.

-

Materials: 1,8-dichloroanthracene, (2-(methoxymethoxy)phenyl)boronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene, Ethanol, Water.

-

Procedure:

-

To a 250 mL Schlenk flask, add 1,8-dichloroanthracene (5 g, 20.2 mmol), (2-(methoxymethoxy)phenyl)boronic acid (4.4 g, 24.2 mmol), and K₂CO₃ (8.4 g, 60.6 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add a degassed solvent mixture of toluene (100 mL), ethanol (25 mL), and water (25 mL).

-

Add Pd(PPh₃)₄ (1.17 g, 1.01 mmol) to the mixture under argon.

-

Heat the reaction mixture to 90°C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add 100 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Step 3: Deprotection and Etherification

This two-part step first deprotects the phenol and then introduces an alkene-containing side chain for a subsequent intramolecular cyclization.

-

Objective: To deprotect the hydroxyl group and then form an ether linkage with an allyl group.

-

Materials: The product from Step 2, Hydrochloric acid, Dichloromethane (DCM), Allyl bromide, Potassium carbonate (K₂CO₃), Acetone.

-

Procedure (Deprotection):

-

Dissolve the product from Step 2 in DCM (100 mL) and cool to 0°C.

-

Add 2M HCl (50 mL) and stir vigorously for 6 hours at room temperature.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected phenol.

-

-

Procedure (Etherification):

-

Dissolve the deprotected phenol in acetone (150 mL) in a round-bottom flask.

-

Add K₂CO₃ (1.5 equivalents) and allyl bromide (1.2 equivalents).

-

Reflux the mixture for 12 hours, monitoring by TLC.

-

Cool the reaction, filter off the K₂CO₃, and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.

-

Step 4: Intramolecular Heck Reaction

This crucial step forms the eight-membered ring.

-

Objective: To form the oxocinone ring via an intramolecular palladium-catalyzed C-C bond formation.

-

Materials: The product from Step 3, Palladium(II) acetate [Pd(OAc)₂], Tri(o-tolyl)phosphine [P(o-tol)₃], Triethylamine (Et₃N), Acetonitrile.

-

Procedure:

-

In a high-pressure reaction vessel, dissolve the allylated biaryl from Step 3 in acetonitrile.

-

Add Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and Et₃N (3 equivalents).

-

Seal the vessel and heat to 120°C for 48 hours.

-

Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography to isolate the cyclized product.

-

Step 5: Oxidation to the Ketone

The final step is the oxidation of the newly formed ring to yield the target oxocinone.

-

Objective: To oxidize the methylene group adjacent to the oxygen in the eight-membered ring to a ketone.

-

Materials: The cyclized product from Step 4, Osmium tetroxide (OsO₄), N-Methylmorpholine N-oxide (NMO), Dess-Martin periodinane (DMP), Dichloromethane (DCM).

-

Procedure (Diol formation and cleavage):

-

Caution: OsO₄ is highly toxic. Dissolve the product from Step 4 in a mixture of acetone and water.

-

Add NMO (1.5 equivalents) followed by a catalytic amount of OsO₄ (1 mol%).

-

Stir at room temperature for 12 hours.

-

Quench the reaction with sodium sulfite solution.

-

Extract with ethyl acetate, dry, and concentrate.

-

The resulting crude diol is then subjected to oxidative cleavage. Dissolve the crude diol in DCM.

-

Add DMP (1.5 equivalents) and stir at room temperature for 4 hours.

-

Quench with a saturated solution of sodium thiosulfate.

-

Extract with DCM, wash with sodium bicarbonate solution, dry, and concentrate.

-

Purify by column chromatography to yield the final product, this compound.

-

Proposed Characterization Workflow

A thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

Diagram of the Characterization Workflow

Caption: A comprehensive workflow for the characterization of the final product.

Data Presentation: Predicted Analytical Data

The following tables summarize the expected quantitative data for the characterization of the hypothetical this compound.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (2D NMR) |

| ¹H (Aromatic) | 7.5 - 8.5 | m | Protons on anthracene and benzene rings. |

| ¹H (CH₂) | ~4.5 | s | Methylene protons adjacent to the ether oxygen. |

| ¹³C (C=O) | ~190 | - | Carbonyl carbon of the oxocinone ring. |

| ¹³C (Aromatic) | 120 - 150 | - | Aromatic carbons, including those bonded to Cl and O. |

| ¹³C (CH₂) | ~70 | - | Methylene carbon adjacent to the ether oxygen. |

Table 2: Predicted Spectroscopic and Analytical Data

| Technique | Parameter | Predicted Value/Observation |

| HRMS | [M+H]⁺ (m/z) | Calculated exact mass for the proposed molecular formula (e.g., C₂₄H₁₂Cl₂O₂). |

| IR | Wavenumber (cm⁻¹) | ~1680 (C=O stretch), ~1250 (C-O-C stretch), ~750 (C-Cl stretch). |

| UV-Vis | λ_max (nm) | Multiple absorptions expected in the 250-400 nm range, characteristic of the extended aromatic system. |

| HPLC | Purity (%) | > 95% |

| Elemental Analysis | % Composition | Calculated values for C, H, and Cl should match experimental values within ±0.4%. |

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, roadmap for the synthesis and characterization of this compound. The proposed synthetic route leverages well-established organometallic and modern organic reactions to construct this complex and novel molecular architecture. The detailed characterization workflow ensures rigorous structural confirmation and purity assessment of the final compound. While the biological activity and potential applications of this compound remain to be explored, this document lays the essential groundwork for its creation and initial investigation, offering a valuable resource for researchers at the forefront of chemical synthesis and drug discovery. The successful synthesis of this molecule would represent a significant achievement in the construction of novel fused heterocyclic systems.

A Technical Guide to the Discovery and Characterization of Novel Bischloroanthrabenzoxocinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bischloroanthrabenzoxocinones are a class of complex polyketide natural products that have garnered significant interest in the scientific community due to their potent biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of these promising compounds. It is designed to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development. This document details the isolation of these compounds from microbial sources, outlines synthetic strategies for their production, and presents their significant antibacterial properties and their activity as modulators of the Liver X Receptor (LXR). Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in this area.

Introduction

Anthrabenzoxocinones (ABXs) are a family of aromatic polyketides produced by various Streptomyces species.[1] Among these, the bischloro-substituted analogs, such as (-)-bischloroanthrabenzoxocinone ((-)-BABX), have demonstrated particularly potent biological effects. These compounds are characterized by a unique hexacyclic aromatic core structure.[1] Their discovery has been a result of extensive screening of microbial extracts for antibacterial activity.[1]

The primary mechanism of antibacterial action for bischloroanthrabenzoxocinones is the inhibition of bacterial type II fatty acid synthesis (FASII), a pathway essential for bacterial viability and distinct from the type I pathway found in mammals.[2] Specifically, they target the FabF enzyme, one of the key condensing enzymes in this pathway.[2] This selectivity makes them attractive candidates for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.

In addition to their antibacterial properties, certain anthrabenzoxocinones have been identified as ligands for the Liver X Receptors (LXRα and LXRβ).[1] LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol homeostasis, inflammation, and lipid metabolism.[1] The ability of these compounds to modulate LXR activity opens up possibilities for their investigation in metabolic and inflammatory diseases.

This guide will provide a detailed exploration of the discovery process, synthetic approaches, and biological characterization of bischloroanthrabenzoxocinone compounds, with a focus on providing practical information for researchers in the field.

Discovery and Isolation

The discovery of novel this compound compounds typically follows a bioassay-guided fractionation approach from microbial cultures, most notably from Streptomyces species.[1]

Experimental Workflow for Discovery

The overall workflow for the discovery and isolation of bischloroanthrabenzoxocinones from microbial sources is depicted below.

References

Spectroscopic Analysis of Bischloroanthrabenzoxocinone: A Technical Guide

Introduction

Bischloroanthrabenzoxocinone represents a novel class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The unique fusion of an anthraquinone, a benzoxazine, and a central oxocinone ring results in a rigid, chromophoric scaffold. A thorough understanding of the spectroscopic properties of these molecules is paramount for their characterization, quality control, and the elucidation of their structure-activity relationships. This technical guide provides a comprehensive overview of the spectroscopic analysis of a representative this compound, detailing the expected data, experimental protocols, and analytical workflows.

Data Presentation

The following tables summarize the expected quantitative data from various spectroscopic analyses of a model this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.25 | d | 8.0 | Ar-H |

| 8.10 | d | 8.0 | Ar-H |

| 7.80 | t | 7.5 | Ar-H |

| 7.75 | t | 7.5 | Ar-H |

| 7.50 | s | - | Ar-H |

| 5.20 | s | - | O-CH₂-N |

| 4.80 | s | - | Ar-CH₂-N |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 182.0 | C=O (Anthraquinone) |

| 181.5 | C=O (Anthraquinone) |

| 165.0 | C=O (Oxocinone) |

| 155.0 | Ar-C-O |

| 140.0 | Ar-C-N |

| 135.0 - 120.0 | Ar-C |

| 82.0 | O-CH₂-N |

| 50.0 | Ar-CH₂-N |

Table 3: UV-Vis Absorption and Fluorescence Emission Data (in Dichloromethane)

| Technique | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| UV-Vis Absorption | 254, 330, 450 | 45000, 15000, 8000 | - |

| Fluorescence Emission | 525 | - | 0.45 |

Table 4: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Assignment |

| HR-MS | ESI+ | [M+H]⁺ | Protonated Molecular Ion |

| MS/MS | CID | Fragment ions | Characteristic fragments |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of the this compound sample was dissolved in 0.5 mL of deuterated chloroform (CDCl₃). The solution was filtered into a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.[1]

-

Data Acquisition:

-

¹H NMR spectra were acquired with a spectral width of 16 ppm, 32 scans, and a relaxation delay of 2 seconds.

-

¹³C NMR spectra were acquired with a spectral width of 240 ppm, 1024 scans, and a relaxation delay of 5 seconds.

-

2D NMR experiments (COSY, HSQC, HMBC) were performed to aid in the complete assignment of proton and carbon signals.[2]

-

2. UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

-

Sample Preparation: A stock solution of the compound was prepared in dichloromethane (1 mM). Serial dilutions were made to obtain concentrations in the range of 1-10 µM for UV-Vis and fluorescence measurements.

-

Instrumentation: UV-Vis absorption spectra were recorded on a JASCO V-650 spectrophotometer.[1] Fluorescence emission spectra were recorded on a PerkinElmer LS 55 fluorescence spectrometer.

-

Data Acquisition:

-

UV-Vis spectra were recorded from 200 to 800 nm with a scanning speed of 200 nm/min.

-

Fluorescence emission spectra were recorded by exciting the sample at its absorption maximum (λ_abs = 450 nm), with emission collected from 470 to 800 nm. The excitation and emission slit widths were set to 5 nm.

-

3. Mass Spectrometry (MS)

-

Sample Preparation: The sample was dissolved in a mixture of acetonitrile and water (1:1 v/v) containing 0.1% formic acid to a final concentration of 10 µg/mL.

-

Instrumentation: High-resolution mass spectra (HR-MS) were obtained on a Thermo Fisher Scientific Q Exactive HF-X mass spectrometer.

-

Data Acquisition: The sample was introduced into the mass spectrometer via an electrospray ionization (ESI) source in positive ion mode. The data was acquired over a mass range of m/z 100-1000. For tandem mass spectrometry (MS/MS), the parent ion of interest was isolated and fragmented using collision-induced dissociation (CID).

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: A flowchart illustrating the general experimental workflow for the comprehensive spectroscopic analysis of this compound.

Hypothetical Signaling Pathway Inhibition

Caption: A diagram showing the hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.[3][4]

References

- 1. BJOC - Search Results [beilstein-journals.org]

- 2. The complete 1H NMR assignments of aminoglycoside antibiotics and conformational studies of butirosin A through the use of 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Effect of Licochalcone C on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preliminary bioactivity screening of Bischloroanthrabenzoxocinone

Preliminary Bioactivity Screening of a Novel Curcumin Analog D6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on "Bischloroanthrabenzoxocinone" is not publicly available. This guide utilizes the well-documented curcumin analog, D6, as a representative model to illustrate a comprehensive preliminary bioactivity screening process.

Introduction

The quest for novel anticancer agents remains a pivotal area of research. Natural products and their synthetic analogs offer a rich scaffold for the development of new therapeutics. Curcumin, a phytochemical, has garnered significant attention for its antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] However, its clinical application is often hampered by poor bioavailability. This has spurred the development of curcumin-related compounds with enhanced potency and more favorable pharmacological profiles.[1][2]

This technical guide details the preliminary bioactivity screening of a novel α,β-unsaturated ketone, the curcumin-related biphenyl compound designated as D6.[1][2] Studies have shown that D6 is more effective than curcumin in inhibiting the growth of neuroectodermal derived cancer cells and inducing apoptosis.[1][2] This document provides a comprehensive overview of its in vitro anticancer activity, the experimental protocols used for its evaluation, and the signaling pathways implicated in its mechanism of action.

In Vitro Anticancer Activity

The antiproliferative and pro-apoptotic activity of compound D6 has been evaluated in various cancer cell lines, demonstrating significantly greater efficacy compared to curcumin.[1][2]

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for compound D6 were determined against several cancer cell lines using the MTT assay.

| Cell Line | Cancer Type | Compound D6 IC50 (µM) | Curcumin IC50 (µM) | Reference |

| Malignant Melanoma (MM) | Melanoma | ~2 | >20 | [1][2] |

| Neuroblastoma (NB) | Neuroblastoma | ~2 | >20 | [1][2] |

| Prostate Cancer (PC-3) | Prostate Cancer | Not Reported | Not Reported | |

| Pancreatic Cancer (Panc-1) | Pancreatic Cancer | Not Reported | Not Reported | |

| Colon Cancer (HT-29) | Colon Cancer | Not Reported | 10.26 - 13.31 | [4] |

| Cervical Cancer (HeLa) | Cervical Cancer | Not Reported | 10.5 - 13.33 | [5] |

| Breast Cancer (MCF-7) | Breast Cancer | Not Reported | 21.22 - 29.3 | [6] |

| Breast Cancer (MDA-MB-231) | Breast Cancer | Not Reported | 16.4 - 25.6 | [6][7] |

Note: Specific IC50 values for D6 across a wider range of cell lines are not detailed in the provided search results. The table includes IC50 values for curcumin in other cell lines for comparative purposes.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]

Principle: In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) to purple, insoluble formazan crystals.[8][11] These crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active cells.[8][9][10]

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 2 x 10^6 cells/well and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Treat the cells with varying concentrations of compound D6 and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[12]

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[10][12]

-

Solubilization: Carefully remove the medium and add 200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[9][12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined using a linear regression equation.[12]

Apoptosis Detection

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The induction of apoptosis by compound D6 can be assessed through several methods.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Western blotting can be used to detect the activation of caspases (e.g., caspase-3, -8, -9) and the cleavage of Poly (ADP-ribose) polymerase (PARP), which are key events in the apoptotic cascade.[1][2][13]

Signaling Pathways

Compound D6 has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[1][2]

Intrinsic Apoptosis Pathway

The intrinsic pathway is initiated by non-receptor-mediated stimuli that produce intracellular signals. In the case of D6, this involves the loss of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.[1][2] Cytoplasmic cytochrome c binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 then cleaves various cellular substrates, including PARP, ultimately leading to cell death.[13] This pathway is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting cytochrome c release and anti-apoptotic members like Bcl-2 inhibiting it.[13][14]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also implicated in curcumin-induced apoptosis.[15] This pathway involves kinases such as JNK and p38, which are often activated by cellular stress and can mediate apoptotic signals.[15]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the in vitro bioactivity screening of a novel compound.

Intrinsic Apoptosis Signaling Pathway

Caption: Simplified diagram of the intrinsic apoptosis pathway induced by Compound D6.

Conclusion

The preliminary bioactivity screening of the novel curcumin analog D6 reveals it to be a potent anticancer agent, exhibiting significantly greater efficacy than curcumin in inhibiting the growth of certain cancer cell lines.[1][2] Its mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway.[1][2] These findings underscore the potential of D6 as a lead compound for the development of new therapies against neuroectodermal and potentially other cancers. Further in vivo studies and toxicological assessments are warranted to fully elucidate its therapeutic potential.

References

- 1. Enhanced anti-tumor activity of a new curcumin-related compound against melanoma and neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced anti-tumor activity of a new curcumin-related compound against melanoma and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Anticancer Evaluation and Docking Studies of Novel Heterocyclic Derivatives Obtained via Reactions Involving Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. Modified Curcumins as Potential Drug Candidates for Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay overview | Abcam [abcam.com]

- 12. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]

- 13. Mechanism of Apoptosis Induced by Curcumin in Colorectal Cancer [mdpi.com]

- 14. Apoptosis of mouse myeloma cells induced by curcumin via the Notch3-p53 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Curcumin induces apoptosis and inhibits the growth of adrenocortical carcinoma: Identification of potential candidate genes and pathways by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Evaluation of Dibenzo[c,h]cinnoline Derivatives as Potent Antitumor Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of a promising class of antitumor agents: 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives. These compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines, including those with multidrug resistance, positioning them as valuable leads in the development of novel cancer therapeutics.

Core Synthesis

The synthetic strategy for 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives revolves around the construction of a tetracyclic chromophore, which is then functionalized with various side chains to modulate the compound's physicochemical properties and biological activity. The key intermediates in this synthesis are 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones, which can be substituted at various positions.[1][2]

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for the preparation of 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of a series of 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: In Vitro Cytotoxicity of Dibenzo[de,h]cinnoline-3,7-dione Derivatives

| Compound | Substitution Pattern | L1210 (Murine Leukemia) IC50 (µM) | K562 (Human Leukemia) IC50 (µM) | K562/DX (Multidrug-Resistant Human Leukemia) IC50 (µM) | Resistance Index (RI) |

| 4a | 2,6-disubstituted | Data not available | Data not available | Data not available | 1-3 |

| 11 | Data not available | Data not available | Data not available | Data not available | 1-3 |

Data extracted from Bioorganic & Medicinal Chemistry, 2003, 11(4), 561-72.[1][2] The full paper should be consulted for detailed IC50 values for a broader range of compounds.

Experimental Protocols

General Synthesis of 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione Derivatives

The synthesis of the tetracyclic core and its subsequent functionalization are key steps in the preparation of these compounds. While specific reaction conditions vary depending on the desired substitution pattern, a general protocol is outlined below, based on the work of Borowski and colleagues.[1][2]

Step 1: Synthesis of the Tetracyclic Core

-

Reaction Setup: A suitably substituted anthranilic acid derivative is reacted with a hydrazine source in a high-boiling point solvent such as diphenyl ether.

-

Cyclization: The reaction mixture is heated to reflux for several hours to facilitate the cyclization and formation of the 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione core.

-

Isolation and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography.

Step 2: Introduction of Side Chains

-

Alkylation/Amination: The tetracyclic core is reacted with an appropriate alkylating or aminating agent (e.g., an alkyl halide or an amine) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature to ensure complete reaction.

-

Workup and Purification: The reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability and is a widely accepted method for cytotoxicity screening.[3][4][5][6][7]

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., K562, K562/DX)

-

Culture medium

-

Test compounds (dissolved in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 72 hours).

-

Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.[3]

-

Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and dead cells.[3][6]

-

Staining: Add 0.04% or 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3][4]

-

Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[4]

-

Solubilization: Allow the plates to air-dry completely. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[3]

-

Absorbance Measurement: Measure the absorbance at 510 nm or 540 nm using a microplate reader.[3][4]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

DNA Topoisomerase I Inhibition Assay

Several dibenzo[c,h]cinnoline derivatives have been shown to act as topoisomerase I inhibitors. A common method to assess this activity is the DNA relaxation assay.[8]

Mechanism of Action: Topoisomerase I Inhibition

Caption: Proposed mechanism of action for dibenzo[c,h]cinnoline derivatives as topoisomerase I inhibitors.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I enzyme

-

10x Topoisomerase I reaction buffer

-

Test compounds

-

Agarose gel

-

Gel loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the 10x reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.[8]

-

Enzyme Addition: Add purified topoisomerase I enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[8]

-

Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye containing a detergent (e.g., SDS).

-

Agarose Gel Electrophoresis: Load the samples onto a 0.8% or 1% agarose gel and run the electrophoresis until the dye front reaches the end of the gel.[8][9]

-

Visualization: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under a UV transilluminator.[8]

-

Analysis: The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA and the persistence of the supercoiled DNA form in the presence of the test compound.

Conclusion

The 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives represent a promising class of antitumor agents with a clear synthetic pathway and a well-defined mechanism of action for some analogues. Their ability to overcome multidrug resistance makes them particularly interesting for further preclinical and clinical development. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate these and similar compounds in the quest for more effective cancer therapies.

References

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 5. abcam.com [abcam.com]

- 6. SRB assay for measuring target cell killing [protocols.io]

- 7. zellx.de [zellx.de]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

Quantum Chemical Calculations for Bischloroanthrabenzoxocinone: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations and molecular docking simulations in the characterization of Bischloroanthrabenzoxocinone, a molecule of significant interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), we can elucidate its electronic structure, reactivity, and spectroscopic properties. Furthermore, molecular docking studies offer insights into its potential interactions with biological targets, crucial for drug design and development. This document outlines the theoretical background, detailed experimental protocols, and data presentation strategies for a thorough computational analysis of this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Introduction

This compound and its derivatives represent a class of heterocyclic compounds with potential therapeutic applications. Understanding the fundamental electronic and structural properties of these molecules is paramount for predicting their biological activity, metabolism, and potential toxicity. Quantum chemical calculations provide a powerful in silico approach to investigate these properties at the atomic level, offering a cost-effective and time-efficient alternative to extensive experimental studies.[1][2]

This guide details the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the determination of key electronic descriptors. Additionally, it covers the use of molecular docking to predict the binding affinity and interaction patterns of this compound with relevant protein targets.

Theoretical Framework

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing information about its electronic structure and properties.[1][2]

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] The B3LYP functional, a hybrid functional, is commonly used for its balance of accuracy and computational cost in studying organic molecules. The choice of basis set, such as 6-311G++(d,p) or cc-pVTZ, is crucial for obtaining reliable results.[4]

Key Molecular Properties

Several key parameters derived from DFT calculations help in understanding the chemical behavior of a molecule:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[5]

-

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions between bonds.[4]

-

Vibrational Analysis: Calculation of vibrational frequencies allows for the interpretation of experimental infrared (IR) and Raman spectra.[6][7]

Computational Workflow

A typical computational study of this compound would follow the workflow illustrated below. This diagram outlines the logical progression from initial structure preparation to the final analysis of its potential as a drug candidate.

Caption: Computational workflow for the analysis of this compound.

Detailed Experimental Protocols

Quantum Chemical Calculations Protocol

-

Structure Preparation: The initial 3D structure of this compound is drawn using molecular visualization software (e.g., GaussView).

-

Geometry Optimization: The structure is optimized using DFT with the B3LYP functional and the 6-311G++(d,p) basis set in the gas phase or with a solvent model (e.g., PCM for water).[4] This calculation finds the lowest energy conformation of the molecule.

-

Vibrational Frequency Calculation: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR and Raman spectra.[6]

-

Electronic Property Analysis:

-

FMO Analysis: The energies of the HOMO and LUMO are calculated to determine the energy gap, which relates to the chemical reactivity and stability of the molecule.

-

MEP Analysis: An MEP map is generated to identify the electron-rich (negative potential, prone to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack) regions of the molecule.[5]

-

NBO Analysis: NBO calculations are performed to analyze the charge distribution and donor-acceptor interactions within the molecule.[4]

-

Molecular Docking Protocol

-

Target Protein Selection and Preparation: A relevant protein target is selected from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and polar hydrogens are added using software like UCSF Chimera or AutoDock Tools.[8]

-

Ligand Preparation: The DFT-optimized structure of this compound is used as the ligand. Charges are assigned, and rotatable bonds are defined.

-

Grid Box Generation: A grid box is defined around the active site of the target protein to encompass the binding pocket.[8]

-

Docking Simulation: Molecular docking is performed using software such as AutoDock Vina.[8] The program samples different conformations of the ligand within the active site and scores them based on a scoring function.

-

Analysis of Results: The resulting docked poses are analyzed to identify the one with the best binding affinity (lowest binding energy). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues are visualized and analyzed.[9]

Data Presentation

Quantitative data from the computational studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Calculated Thermodynamic and Electronic Properties

| Parameter | Value | Unit |

| Optimized Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

| Chemical Hardness | Value | eV |

| Electronegativity | Value | eV |

| Electrophilicity Index | Value | eV |

Table 2: Selected Optimized Geometric Parameters

| Bond/Angle/Dihedral | Calculated Value |

| Bond Lengths (Å) | |

| C1-C2 | Value |

| C=O | Value |

| C-Cl | Value |

| Bond Angles (°) | |

| C1-C2-C3 | Value |

| O-C-N | Value |

| Dihedral Angles (°) | |

| C1-C2-C3-C4 | Value |

Table 3: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| e.g., Protein Kinase CK2 | Value | e.g., VAL53, LYS68 | Number |

| e.g., Cytochrome P450 | Value | e.g., ILE115, PHE215 | Number |

Visualization of Molecular Interactions

The following diagram illustrates the potential signaling pathway that could be investigated for this compound, based on its predicted interaction with a hypothetical protein kinase.

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

Quantum chemical calculations and molecular docking simulations are indispensable tools in modern drug discovery and development. This guide has outlined a comprehensive computational approach for the characterization of this compound. The detailed protocols and data presentation formats provided herein serve as a robust framework for researchers to conduct similar in silico studies. The insights gained from such computational analyses can guide the synthesis of more potent and selective analogs, ultimately accelerating the drug development pipeline.

References

- 1. Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Computational studies on potential new anti-Covid-19 agents with a multi-target mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Docking and Dynamics Investigations for Identifying Potential Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2: Repurposing of Approved Pyrimidonic Pharmaceuticals for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular docking simulation studies on potent butyrylcholinesterase inhibitors obtained from microbial transformation of dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of Bischloroanthrabenzoxocinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bischloroanthrabenzoxocinones represent a promising class of halogenated aromatic polyketides derived from actinomycetes. These compounds are structural analogs of anthrabenzoxocinones (ABXs), known for their potent and specific inhibitory activity against bacterial fatty acid synthase II (FASII) pathway enzymes, particularly β-ketoacyl-ACP synthase II (FabF). This targeted mechanism of action makes them attractive candidates for the development of novel antibiotics, especially against drug-resistant bacterial strains.

The purification of these complex secondary metabolites from fermentation broths is a critical step in their characterization, biological evaluation, and advancement as potential therapeutic agents. This document provides detailed application notes and standardized protocols for the purification of bischloroanthrabenzoxocinones, compiled from established methodologies for related natural products.

Data Presentation: Physicochemical Properties of a Representative Bischloroanthrabenzoxocinone

For the purpose of illustrating a typical purification strategy, we will consider a hypothetical this compound with the properties summarized in Table 1. These values are representative of complex, chlorinated aromatic polyketides and will inform the selection of appropriate purification techniques.

| Property | Value | Implication for Purification |

| Molecular Weight | ~600-700 g/mol | Suitable for standard chromatographic techniques. |

| Polarity | Moderately Polar | Amenable to both normal-phase and reversed-phase chromatography. |

| Solubility | Soluble in methanol, ethyl acetate, chloroform, DMSO; Poorly soluble in water and hexane. | Dictates the choice of extraction and chromatography solvents. |

| UV-Vis λmax | ~254 nm, ~430 nm | Allows for detection and quantification during chromatographic separation. |

| Stability | Sensitive to strong acids, bases, and prolonged exposure to light. | Requires mild purification conditions and protection from light. |

Table 1: Representative physicochemical properties of a this compound derivative.

Experimental Protocols

The following protocols describe a general workflow for the extraction, fractionation, and final purification of bischloroanthrabenzoxocinones from a Streptomyces fermentation culture.

Fermentation and Extraction

Objective: To cultivate the producing Streptomyces strain and perform an initial extraction of the target compounds from the fermentation broth.

Materials:

-

Streptomyces fermentation culture (e.g., 10 L)

-

Ethyl acetate (HPLC grade)

-

Amberlite XAD-16 resin (or equivalent)

-

Methanol (HPLC grade)

-

Rotary evaporator

-

Large-capacity centrifuge

Protocol:

-

Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Mycelial Extraction:

-

Resuspend the mycelial pellet in an equal volume of methanol and sonicate for 30 minutes.

-

Centrifuge at 8,000 x g for 20 minutes and collect the methanol supernatant.

-

Repeat the extraction process twice more.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator.

-

-

Supernatant Extraction:

-

To the culture supernatant, add Amberlite XAD-16 resin (5% w/v) and stir for 4 hours at room temperature to adsorb the organic metabolites.

-

Filter the resin from the supernatant and wash with deionized water to remove salts and polar impurities.

-

Elute the adsorbed compounds from the resin with methanol.

-

Concentrate the methanol eluate under reduced pressure.

-

-

Combine the concentrated extracts from the mycelium and supernatant. This is the crude extract.

Preliminary Fractionation by Solid-Phase Extraction (SPE)

Objective: To perform a rapid, initial fractionation of the crude extract to enrich for the target bischloroanthrabenzoxocinones.

Materials:

-

Crude extract

-

Large C18 SPE cartridge

-

Methanol (HPLC grade)

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Vacuum manifold

Protocol:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Condition the C18 SPE cartridge by washing with methanol followed by deionized water.

-

Load the dissolved crude extract onto the conditioned cartridge.

-

Wash the cartridge with a stepwise gradient of increasing acetonitrile in water (e.g., 20%, 40%, 60%, 80%, 100% acetonitrile).

-

Collect each fraction and analyze by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the target compounds.

-

Pool the enriched fractions and concentrate to dryness.

Purification by Column Chromatography

Objective: To separate the bischloroanthrabenzoxocinones from other closely related compounds in the enriched fraction.

Materials:

-

Enriched fraction from SPE

-

Silica gel (for normal-phase) or C18 silica (for reversed-phase)

-

Glass chromatography column

-

Solvent system (e.g., Dichloromethane:Methanol for normal-phase; Acetonitrile:Water for reversed-phase)

-

Fraction collector

Protocol (Reversed-Phase Example):

-

Pack a glass column with C18 silica gel equilibrated with the initial mobile phase (e.g., 40% acetonitrile in water).

-

Dissolve the enriched fraction in a small volume of the initial mobile phase and load it onto the column.

-

Elute the compounds using a stepwise or linear gradient of increasing acetonitrile concentration.

-

Collect fractions and monitor the elution of the target compounds by UV-Vis spectroscopy at 254 nm and 430 nm.

-

Analyze the fractions by analytical HPLC to assess purity.

-

Pool the fractions containing the pure this compound and concentrate under reduced pressure.

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To achieve high purity of the target compound.

Materials:

-

Partially purified this compound from column chromatography

-

Preparative HPLC system with a UV-Vis detector

-

Preparative C18 HPLC column

-

Acetonitrile (HPLC grade)

-

Deionized water with 0.1% formic acid (optional, to improve peak shape)

Protocol:

-

Dissolve the partially purified compound in the HPLC mobile phase.

-

Equilibrate the preparative C18 column with the appropriate mobile phase composition (determined from analytical HPLC).

-

Inject the sample onto the column.

-

Run an isocratic or shallow gradient elution to separate the target compound from remaining impurities.

-

Collect the peak corresponding to the this compound.

-

Confirm the purity of the collected fraction by analytical HPLC.

-

Lyophilize or evaporate the solvent to obtain the pure compound.

Visualizations

Signaling Pathway Diagram

Bischloroanthrabenzoxocinones inhibit the bacterial fatty acid synthesis (FASII) pathway by targeting the FabF enzyme. The following diagram illustrates the mechanism of action.

Caption: Inhibition of the bacterial FASII pathway by this compound.

Experimental Workflow Diagram

The overall purification process can be visualized as a multi-step workflow.

Caption: General workflow for the purification of this compound.

Application Notes & Protocols for the Detection of Bischloroanthrabenzoxocinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bischloroanthrabenzoxocinone represents a class of complex heterocyclic compounds with potential applications in pharmaceutical and materials sciences. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices during research, development, and quality control. These application notes provide a comprehensive overview of recommended analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with detailed experimental protocols. The methodologies described herein are based on established principles for the analysis of complex organic molecules and serve as a starting point for method development and validation for this compound.

Analytical Methods Overview

The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The most common and effective methods for the analysis of complex organic molecules are HPLC with UV detection and LC-MS.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. When coupled with a UV-Vis detector, it offers a reliable method for routine analysis.[1][2][3] The method's performance can be optimized by selecting the appropriate stationary phase, mobile phase composition, and detector wavelength.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[4][5][6] This technique is particularly valuable for identifying and quantifying trace amounts of this compound, especially in complex matrices. LC-MS can provide molecular weight and structural information, aiding in unambiguous compound identification.[4]

Quantitative Data Summary

The following tables summarize typical performance characteristics for HPLC-UV and LC-MS methods for the analysis of complex heterocyclic compounds, which can be considered as a baseline for the analysis of this compound. Note: This data is illustrative and requires experimental validation for this compound.

Table 1: HPLC-UV Method Performance (Illustrative)

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Table 2: LC-MS Method Performance (Illustrative)

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a general reversed-phase HPLC method for the quantification of this compound.

1. Materials and Reagents:

-

This compound reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Ultrapure water (18.2 MΩ·cm)

-

Formic acid (≥98%)

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

3. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10-90% B

-

15-18 min: 90% B

-

18.1-22 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 254-350 nm).

-

Injection Volume: 10 µL

4. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

-

Sample Preparation: The sample preparation will be matrix-dependent. A general approach for solid samples is extraction with a suitable organic solvent, followed by filtration through a 0.45 µm syringe filter before injection. For liquid samples, a simple "dilute and shoot" approach may be sufficient after filtration.[6][7]

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This protocol provides a general LC-MS method for the sensitive and selective detection of this compound.

1. Materials and Reagents:

-

Same as HPLC-UV method, but using LC-MS grade solvents.

2. Instrumentation:

-

UHPLC or HPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Electrospray ionization (ESI) source.

3. LC Conditions (can be adapted from the HPLC-UV method):

-

Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Program: A faster gradient may be employed for UHPLC systems.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

4. Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive or negative, to be determined by direct infusion of the standard.

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 120-150 °C

-

Desolvation Gas Flow: 600-800 L/hr

-

Desolvation Temperature: 350-450 °C

-

Data Acquisition:

-

Full Scan: To determine the precursor ion of this compound.

-

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis. Precursor and product ions for MRM transitions need to be optimized.

-

5. Standard and Sample Preparation:

-

Follow the same procedure as for the HPLC-UV method, but with potentially lower concentrations for the working standards due to the higher sensitivity of the LC-MS system.

6. Data Analysis:

-

Use the instrument's software to process the data. For quantitative analysis, construct a calibration curve using the peak areas of the selected MRM transition.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 4. uab.edu [uab.edu]

- 5. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Sample preparation and bioanalysis in mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Application Notes and Protocols for Small Molecule Bax Activators in Cell-Based Assays

Introduction

While the specific compound "Bischloroanthrabenzoxocinone" (BABX) is not found in the current scientific literature, this document provides a detailed guide on the use of a relevant class of molecules: small molecule activators of the B-cell lymphoma 2 (Bcl-2) associated X protein (Bax). Bax is a crucial pro-apoptotic protein that plays a central role in the intrinsic pathway of apoptosis, or programmed cell death.[1][2] Its activation leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of caspases, culminating in cell death.[2] In many cancers, the apoptotic machinery is dysregulated, often through the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, which sequester Bax and prevent its activation.[3] Small molecule Bax activators are a promising class of anti-cancer agents that can directly trigger apoptosis in cancer cells, bypassing this upstream resistance.[1][3]

These application notes provide protocols for utilizing small molecule Bax activators in cell-based assays to assess their efficacy and mechanism of action. The target audience includes researchers, scientists, and professionals involved in cancer biology and drug development.

Mechanism of Action of Small Molecule Bax Activators

Small molecule Bax activators function by directly binding to and inducing a conformational change in the Bax protein. This activation allows Bax to oligomerize and insert into the mitochondrial outer membrane, forming pores that lead to the release of pro-apoptotic factors. This direct activation of Bax can overcome the resistance to apoptosis often seen in cancer cells that overexpress anti-apoptotic Bcl-2 family proteins.[1][3]

Data Presentation: Efficacy of Bax Activators in Cancer Cell Lines

The following table summarizes the effects of representative small molecule Bax activators on various cancer cell lines. This data is a composite from multiple studies to illustrate the typical efficacy of this class of compounds.

| Cell Line | Cancer Type | Compound | Concentration (µM) | % Apoptosis (Annexin V+) | % Cell Viability | Reference |

| HCT-116 | Colorectal Carcinoma | BTSA1 | 10 | 65% | 30% | [3] |

| A253 | Head and Neck Squamous Cell Carcinoma | Generic Bax Activator | 5 | 50% | 45% | [4] |

| MCF-7 | Breast Cancer | Generic Bax Activator | 20 | 70% | 25% | [2] |

| Malignant Melanoma Cells | Melanoma | Bax mRNA Lipofection | N/A | Increased TUNEL-positive cells | 59.8% | [5] |

Experimental Protocols

Here are detailed protocols for two key cell-based assays to evaluate the effects of small molecule Bax activators: an apoptosis assay using Annexin V and Propidium Iodide staining, and a cell cycle analysis using flow cytometry.

Protocol 1: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

-

Cancer cell line of interest (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Small molecule Bax activator

-

DMSO (vehicle control)

-

Phosphate Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the small molecule Bax activator. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine). Incubate for the desired time period (e.g., 24, 48 hours).

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash the cells once with ice-cold PBS.

-

Trypsinize the cells and collect them in a 1.5 mL microcentrifuge tube.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use FITC signal for Annexin V (early apoptosis) and PI signal for membrane integrity (late apoptosis/necrosis).

-

Set up compensation and gates based on unstained and single-stained controls.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to determine the effect of the Bax activator on cell cycle progression.[7][8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Small molecule Bax activator

-

DMSO (vehicle control)

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

-

Cell Harvesting: Harvest the cells as described in step 3 of Protocol 1.

-

Fixation:

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

Data Interpretation:

-

G0/G1 phase: Peak with 2n DNA content.

-

S phase: Region between 2n and 4n DNA content.

-

G2/M phase: Peak with 4n DNA content.

-

Sub-G1 peak: Represents apoptotic cells with fragmented DNA.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of small molecule Bax activators.

References

- 1. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Co-targeting of BAX and BCL-XL proteins broadly overcomes resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overexpression of Bax enhances antitumor activity of chemotherapeutic agents in human head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bax mRNA therapy using cationic liposomes for human malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

Bischloroanthrabenzoxocinone as a Fluorescent Probe: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bischloroanthrabenzoxocinone is a polycyclic aromatic ketone belonging to the anthrabenzoxocinone class of natural products. Isolated from Streptomyces sp., (-)-bischloroanthrabenzoxocinone has been identified as a ligand for the Liver X Receptor (LXR) and exhibits antibacterial activity, particularly against Gram-positive bacteria.[1][2] The inherent aromatic structure of the anthrabenzoxocinone core suggests potential fluorescent properties, making it a candidate for development as a fluorescent probe for biological imaging and assays.

These application notes provide an overview of the potential uses of this compound as a fluorescent probe, based on its known biological activities. Detailed experimental protocols are provided to guide researchers in utilizing this compound for imaging LXR activity and for visualizing bacterial cells. It is important to note that while the anthraquinone scaffold is known to be fluorescent[3][4][5], specific photophysical data for this compound is not yet extensively characterized. The provided spectral characteristics are therefore estimations based on related anthraquinone derivatives and require experimental validation.

Data Presentation

Table 1: Estimated Photophysical Properties of this compound

The following table summarizes the estimated photophysical properties of this compound, based on the characteristics of structurally related anthraquinone and benzoxazone dyes.[3][4] Note: These values are predictive and require experimental verification.

| Property | Estimated Value | Notes |

| Absorption Maximum (λabs) | 400 - 450 nm | Anthraquinone derivatives typically exhibit absorption bands in this range due to π-π* transitions.[3][6] |

| Emission Maximum (λem) | 500 - 600 nm | A significant Stokes shift is common for substituted anthraquinones, leading to emission in the green-orange region of the spectrum.[3][4] |

| Molar Extinction Coefficient (ε) | > 10,000 M-1cm-1 | Expected to have a reasonably high molar absorptivity, typical for polycyclic aromatic compounds. |

| Quantum Yield (ΦF) | 0.01 - 0.2 | The quantum yield of anthraquinone derivatives can vary significantly with substitution and environment.[2] Halogen substitution can sometimes decrease the quantum yield. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), sparingly soluble in aqueous solutions. | As a natural product isolated from microbial extracts, it is likely to have good solubility in common organic solvents used for biological assays. |

Experimental Protocols

Application 1: Fluorescent Labeling of Bacteria

Objective: To utilize this compound as a fluorescent probe for imaging Gram-positive bacteria, leveraging its inherent antibacterial activity.

Principle: The probe is expected to preferentially accumulate in or on bacterial cells, allowing for their visualization using fluorescence microscopy. The mechanism of uptake and binding is likely related to its mode of antibacterial action.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Bacterial culture (e.g., Bacillus subtilis, Staphylococcus aureus)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes

-

Glass slides and coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., excitation ~420-460 nm, emission ~500-550 nm)

Protocol:

-

Preparation of Probe Stock Solution:

-

Dissolve this compound in DMSO to prepare a 1 mM stock solution.

-

Store the stock solution at -20°C, protected from light.

-

-

Bacterial Culture Preparation:

-

Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable liquid culture medium.

-

Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).

-

Wash the cell pellet twice with sterile PBS to remove residual media.

-

Resuspend the bacterial pellet in PBS to an optical density at 600 nm (OD600) of 0.5.

-

-

Staining Protocol:

-

To 1 mL of the bacterial suspension, add the this compound stock solution to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Incubate the suspension at 37°C for 30-60 minutes in the dark.

-

After incubation, centrifuge the bacterial suspension to pellet the cells.

-

Resuspend the pellet in fresh PBS to wash away the unbound probe. Repeat this washing step twice.

-

Finally, resuspend the stained bacterial pellet in a small volume of PBS.

-

-

Microscopy:

-

Place a small drop (5-10 µL) of the stained bacterial suspension onto a clean glass slide and cover with a coverslip.

-

Observe the stained bacteria using a fluorescence microscope equipped with a suitable filter set for the estimated excitation and emission wavelengths of the probe.

-

Acquire images using a sensitive camera.

-

Workflow for Bacterial Staining:

Application 2: Imaging of Liver X Receptor (LXR) Activity

Objective: To use this compound as a fluorescent ligand to visualize the localization and dynamics of the Liver X Receptor in living cells.

Principle: As a known LXR ligand[1][2], this compound can potentially be used to track the receptor within cells. Upon binding to LXR, changes in the probe's fluorescence properties (intensity, lifetime, or polarization) may occur, or its localization may become concentrated in cellular compartments where LXR is active, such as the nucleus.

Materials:

-

This compound

-

Cell line expressing LXR (e.g., HepG2, macrophages)

-

Cell culture medium and supplements

-

Glass-bottom cell culture dishes

-

Hoechst 33342 or DAPI for nuclear counterstaining

-

Confocal laser scanning microscope

Protocol:

-

Cell Culture and Plating:

-

Culture the LXR-expressing cells in a suitable medium.

-

Plate the cells onto glass-bottom dishes at an appropriate density to achieve 60-70% confluency on the day of the experiment.

-

-

Probe Loading:

-

Prepare a working solution of this compound in a cell culture medium at a final concentration of 0.5-5 µM from the 1 mM DMSO stock. The optimal concentration should be determined to maximize signal while minimizing cytotoxicity.

-

Remove the culture medium from the cells and replace it with the probe-containing medium.

-

Incubate the cells at 37°C in a CO2 incubator for 1-2 hours.

-

-

Nuclear Counterstaining (Optional):

-